molecular formula C12H20N2O B2573384 1-((2-Isopropyl-1H-imidazol-1-yl)methyl)cyclopentan-1-ol CAS No. 1465256-10-3

1-((2-Isopropyl-1H-imidazol-1-yl)methyl)cyclopentan-1-ol

Cat. No.: B2573384
CAS No.: 1465256-10-3
M. Wt: 208.305
InChI Key: VRSHYJSMFLAANU-UHFFFAOYSA-N
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Description

1-((2-Isopropyl-1H-imidazol-1-yl)methyl)cyclopentan-1-ol (CAS: 1465256-10-3) is a cyclopentanol derivative functionalized with a 2-isopropylimidazole moiety via a methyl linker.

Properties

IUPAC Name

1-[(2-propan-2-ylimidazol-1-yl)methyl]cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-10(2)11-13-7-8-14(11)9-12(15)5-3-4-6-12/h7-8,10,15H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSHYJSMFLAANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1CC2(CCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((2-Isopropyl-1H-imidazol-1-yl)methyl)cyclopentan-1-ol typically involves the reaction of 2-isopropyl-1H-imidazole with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-((2-Isopropyl-1H-imidazol-1-yl)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-((2-Isopropyl-1H-imidazol-1-yl)methyl)cyclopentan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((2-Isopropyl-1H-imidazol-1-yl)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The compound may also interact with cellular membranes and proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Metconazole: A Triazole-Based Analog

Metconazole (CAS: 125116–23–6), a fungicide, shares the cyclopentanol backbone but differs in substituents:

  • Core Structure : Metconazole features a 1,2,4-triazole ring and a 4-chlorophenyl group instead of an imidazole and isopropyl group .
  • Applications: Triazoles like metconazole are widely used in agriculture due to their antifungal activity.
  • Regulatory Status : Its tariff classification was amended in 2021, indicating commercial significance and regulatory adjustments for trade .

Imidazo-Isoindol Derivatives

Derivatives of 1H-imidazo(2,1-a)isoindol-5-ol (mentioned in ) share the imidazole moiety but have a fused bicyclic isoindol system instead of a cyclopentanol ring .

  • Structural Impact : The fused rings increase molecular rigidity, which could enhance binding specificity in medicinal applications (e.g., kinase inhibition).
  • Functional Differences : The absence of a hydroxyl group in the isoindol system may reduce hydrogen-bonding capacity compared to the target compound.

Structural and Functional Analysis

Table 1: Structural Comparison

Compound Cyclopentanol Substituent Heterocycle CAS Number
1-((2-Isopropyl-1H-imidazol-1-yl)methyl)cyclopentan-1-ol 2-Isopropylimidazole-methyl Imidazole 1465256-10-3
Metconazole 4-Chlorophenylmethyl + triazole-methyl 1,2,4-Triazole 125116–23–6
Imidazo-Isoindol Derivatives Fused imidazo-isoindol system Imidazole Not specified

Discussion of Substituent Effects

  • Heterocycle Choice : Imidazoles (in the target compound) offer nitrogen-rich sites for hydrogen bonding, while triazoles (in metconazole) provide enhanced metabolic stability in agrochemicals.
  • Substituent Impact : The isopropyl group in the target compound may introduce steric hindrance, affecting receptor binding. In contrast, metconazole’s chlorophenyl group increases hydrophobicity, favoring bioaccumulation.

Biological Activity

1-((2-Isopropyl-1H-imidazol-1-yl)methyl)cyclopentan-1-ol, with the CAS number 1465256-10-3, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

The molecular formula of this compound is C12H20N2O, and it has a molecular weight of 208.31 g/mol. The compound features a cyclopentanol moiety linked to an imidazole derivative, which is crucial for its biological interactions.

PropertyValue
IUPAC NameThis compound
CAS Number1465256-10-3
Molecular FormulaC12H20N2O
Molecular Weight208.31 g/mol
Purity95%

Research indicates that compounds containing imidazole rings often exhibit diverse biological activities, including enzyme inhibition and modulation of cellular signaling pathways. The specific activity of this compound appears to be linked to its interaction with various biological targets.

Inhibition Studies
In vitro studies have shown that this compound can inhibit certain enzymes associated with cancer progression. For instance, it has been demonstrated to inhibit the enzymatic activity of hDOT1L (a methyltransferase involved in histone modification), which is significant in the context of leukemia treatment. The compound exhibited an IC50 value comparable to other known inhibitors, suggesting potent activity against DOT1L.

Cytotoxicity and Selectivity

In cellular assays, this compound has shown selective cytotoxicity towards MLL-rearranged leukemia cells while sparing normal cells. This selectivity is critical for reducing side effects in potential therapeutic applications.

Study on MLL-Rearranged Leukemia

A study evaluated the effects of this compound on various leukemia cell lines. The results indicated a dose-dependent decrease in the expression of oncogenes such as HOXA9 and MEIS1 after treatment with the compound over several days. Flow cytometry analysis confirmed that the compound induced cell cycle arrest rather than apoptosis, highlighting its potential as a cytostatic agent.

Cell LineTreatment Concentration (µM)HOXA9 Expression (% Reduction)MEIS1 Expression (% Reduction)
MV4-110.145%50%
MOLM130.3240%55%
KONP83.260%65%

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